![molecular formula C14H16N4OS B6442408 N-(3-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide CAS No. 2640948-07-6](/img/structure/B6442408.png)

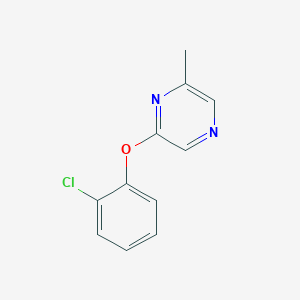

N-(3-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide, more commonly known as N-methyl-N-methylsulfonyl-pyrimidine-4-carboxamide (NMP), is a synthetic compound with a wide range of applications in scientific research. NMP is a versatile molecule, with a variety of biochemical and physiological effects, making it an attractive choice for laboratory experiments.

Aplicaciones Científicas De Investigación

Antitrypanosomal Activity

This compound has shown potential in the treatment of sleeping sickness , a disease caused by the protozoa of the genus Trypanosoma . The compound exhibited quite good antitrypanosomal activity .

Antiplasmodial Activity

The compound has also demonstrated excellent antiplasmodial activity . This makes it a potential candidate for the treatment of malaria , a disease that affected 228 million people and caused 405,000 deaths in 2018 .

Inhibition of Tyrosine Kinases

Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. The compound has been identified as a potential inhibitor of these enzymes , which could make it useful in the treatment of certain types of cancer .

Phosphatidylinositol 3-Kinase (PI3K) Inhibition

Derivatives of this compound have been identified as PI3K inhibitors . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them an important target for cancer therapy .

Inhibition of Protein Tyrosine Kinases

The compound has shown potential in inhibiting protein tyrosine kinases . These enzymes play a key role in the modulation of growth factor signaling, making them a target for therapeutic intervention in a variety of diseases .

Inhibition of Cyclin-Dependent Kinases

The compound has been found to act as an inhibitor of cyclin-dependent kinases . These kinases are crucial for the control of cell division and are often overexpressed in cancer, making them a potential target for cancer therapy .

Mecanismo De Acción

Target of Action

The primary targets of N-(3-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide are Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 , which are causative organisms of sleeping sickness and malaria, respectively .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation

Biochemical Pathways

The compound affects the biochemical pathways of the target organisms, leading to their growth inhibition

Result of Action

The compound exhibits significant antitrypanosomal and antiplasmodial activities . Some of the compounds in this class have shown quite good antitrypanosomal activity, and others have shown excellent antiplasmodial activity .

Propiedades

IUPAC Name |

N-[3-[(5-methyl-2-methylsulfanylpyrimidin-4-yl)amino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4OS/c1-9-8-15-14(20-3)18-13(9)17-12-6-4-5-11(7-12)16-10(2)19/h4-8H,1-3H3,(H,16,19)(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILLREEINWZBDQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1NC2=CC(=CC=C2)NC(=O)C)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-tert-butyl-2-(methylsulfanyl)-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B6442327.png)

![4-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B6442333.png)

![4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-6-fluoroquinazoline](/img/structure/B6442336.png)

![3-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(propan-2-yl)pyrrolidin-2-one](/img/structure/B6442343.png)

![6-fluoro-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B6442351.png)

![4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-ethyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6442356.png)

![4-ethyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6442382.png)

![2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzene-1-sulfonamide](/img/structure/B6442386.png)

amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6442394.png)

![N-{4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B6442399.png)

![3-[methyl({1-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]piperidin-4-yl})amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6442401.png)

![5-fluoro-2,4-dimethyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442411.png)